4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline
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Overview
Description
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is a complex organic compound featuring an imidazole ring, a hydrazine group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the acylation of a formamidine followed by quaternization of the second nitrogen to form the 4-hydroxyimidazolium salt. This intermediate is then deprotonated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The hydrazine group can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydrazine group can form covalent bonds with specific proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the hydrazine and dimethylaniline groups.
Thiazole: Another heterocyclic compound with a sulfur atom in place of one nitrogen in the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.
Uniqueness
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to interact with both metal ions and proteins makes it a versatile compound in scientific research.
Properties
CAS No. |
91477-50-8 |
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Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H13N5/c1-16(2)10-5-3-9(4-6-10)14-15-11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13) |
InChI Key |
OHGVDMDNMOBFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC=CN2 |
Origin of Product |
United States |
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